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Compound of Interest

Compound Name: N-Boc-allylglycine methyl ester

Cat. No.: B8674711

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
applications of N-Boc-allylglycine methyl ester, a key building block in modern peptide
chemistry and drug discovery.

Core Chemical Properties

N-Boc-allylglycine methyl ester is a protected amino acid derivative valued for its versatility
in synthetic chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the
nitrogen atom and the methyl ester at the carboxyl terminus allow for controlled manipulations
in peptide synthesis. The allyl side chain provides a reactive handle for various chemical
transformations, most notably ring-closing metathesis.

Physicochemical Data

A summary of the key physicochemical properties of N-Boc-allylglycine methyl ester is
presented in the table below. While specific experimental values for melting and boiling points
are not widely reported, its physical state at different temperatures is known.
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Property Value Source
Molecular Formula C11H19NOa --INVALID-LINK--
Molecular Weight 229.27 g/mol --INVALID-LINK--
Appearance Co’orless. oil, converts to a INVALID-LINK--
white solid at -20 °C

Melting Point Solidifies at -20 °C --INVALID-LINK--
Boiling Point Data not available

Optical Rotation [a]D +20.2 (¢ 1.5, CHCIs) --INVALID-LINK--

Solubility

Based on its use in synthesis and purification, the solubility of N-Boc-allylglycine methyl

ester in various solvents can be inferred as follows:

Solvent Solubility

Dichloromethane (DCM) Soluble

Ethyl acetate Soluble

Hexanes Soluble in mixtures with ethyl acetate
Diethyl ether Soluble in mixtures with hexanes

Water Insoluble (inferred from workup procedures)

Spectroscopic Data

The structural identity of N-Boc-allylglycine methyl ester is confirmed by the following

spectroscopic data.[1][2]
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Technique Data

5.62-5.71 (m, 1H), 5.10-5.12 (m, 1H), 5.08 (s,
1H NMR (500 MHz, CDCls) & (ppm) 1H), 5.04 (br s, 1H), 4.32-4.38 (m, 1H), 3.70 (s,
3H), 2.41-2.53 (m, 2H), 1.40 (s, 9H)

172.62, 155.27, 132.42, 119.12, 79.94, 53.0,

13C NMR (125 MHz, CDCls) & (ppm) £ 25 36.86. 2837

3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9,

IR (film) v (cm™1
(film) v ( ) 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6

Calculated for C11H1oNOa4 [M+1]*: 230.1314;

High-Resolution Mass Spectrometry (HRMS)
Found: 230.13867

Experimental Protocols
Synthesis of N-Boc-Allylglycine Methyl Ester via Negishi
Cross-Coupling

A reliable method for the synthesis of N-Boc-allylglycine methyl ester is through a zinc-
mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2][3][4] The general workflow
for this synthesis is outlined below.

Step 1: lodination Step 2: Zinc Insertion Step 3: Negishi Coupling Step 4: Purification
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Synthesis Workflow

Detailed Methodology:
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« lodination of N-Boc-L-serine methyl ester: To a solution of triphenylphosphine and imidazole
in dichloromethane at O °C, iodine is added portion-wise. The resulting mixture is then
treated with a solution of N-Boc-L-serine methyl ester in dichloromethane. The reaction is
allowed to warm to room temperature. The crude product is purified by column
chromatography to yield tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[1][2]

e Zinc Insertion: Activated zinc dust is prepared by treating zinc dust with 1,2-dibromoethane in
DMF at 60 °C, followed by the addition of chlorotrimethylsilane at room temperature. A
solution of the iodo intermediate in DMF is then added, and the mixture is heated to 35 °C to
facilitate the formation of the organozinc reagent.[1][2][4]

» Negishi Cross-Coupling: The freshly prepared organozinc reagent is cooled to -78 °C, and
tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) and tri(o-tolyl)phosphine are added. A
solution of vinyl bromide in THF is then added dropwise. The reaction mixture is allowed to
warm to room temperature and stirred overnight.[1][3][4]

e Workup and Purification: The reaction is quenched with water and filtered through celite. The
organic layer is separated, washed, dried, and concentrated. The crude product is purified by
silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure N-
Boc-allylglycine methyl ester as a colorless oil.[3][4]

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free

amine.
Methodology:

Dry HCI gas is bubbled through a solution of N-Boc-allylglycine methyl ester in dry
dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon
completion, the solvent is removed under reduced pressure to yield (S)-Methyl 2-aminopent-4-
enoate hydrochloride.[2]

Chemical Reactivity and Applications

The chemical utility of N-Boc-allylglycine methyl ester primarily stems from the reactivity of
its allyl group and its role as a protected amino acid in peptide synthesis.
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Role in Peptide Synthesis

N-Boc-allylglycine methyl ester is a valuable building block for the incorporation of the non-
proteinogenic amino acid allylglycine into peptide chains using standard solid-phase peptide
synthesis (SPPS) or solution-phase methods. The Boc group provides temporary protection of
the a-amino group, which can be removed with mild acid (e.g., trifluoroacetic acid), while the
methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[5]

Ring-Closing Metathesis (RCM)

The allyl side chain of allylglycine residues incorporated into peptides serves as a substrate for
ring-closing metathesis (RCM). This reaction, typically catalyzed by ruthenium-based catalysts
(e.g., Grubbs' catalysts), allows for the formation of cyclic peptides with constrained
conformations.[1] Such "stapled peptides" are of significant interest in drug discovery as they
can exhibit enhanced metabolic stability, cell permeability, and binding affinity to their biological

targets.[1]

Cyclic (Stapled) Peptide

Linear Peptide with Allylglycine Residues
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Ring-Closing Metathesis Concept

Biological Relevance

While N-Boc-allylglycine methyl ester itself is a synthetic building block, its incorporation into
peptides can lead to compounds with significant biological activity. The resulting constrained
peptides have been explored as mimics of protein secondary structures, such as a-helices, and
have been investigated for a variety of therapeutic applications, including:

o Opioid Receptor Antagonists: Macrocyclic peptides containing two allylglycine residues have
been synthesized via RCM and shown to be selective antagonists of the & and p opioid
receptors.[1]
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« Inhibitors of Protein-Protein Interactions: "Stapled peptides" are designed to stabilize helical
conformations, enabling them to disrupt protein-protein interactions that are often
challenging to target with small molecules.

o Antibacterial Agents: Cyclic peptides containing allylglycine have been investigated for their
antibacterial properties.[1][2]

Safety and Handling

Detailed safety information for N-Boc-allylglycine methyl ester is not extensively
documented. As with all laboratory chemicals, it should be handled with appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be
conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and
eyes. For detailed safety protocols, refer to the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

N-Boc-allylglycine methyl ester is a cornerstone molecule for the synthesis of nhon-natural
peptides with tailored properties. Its straightforward incorporation into peptide sequences and
the subsequent ability to perform ring-closing metathesis on its allyl side chain provide a
powerful tool for medicinal chemists and drug development professionals. The resulting
conformationally constrained peptides hold significant promise for the development of novel
therapeutics targeting a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Boc-Allylglycine Methyl Ester: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8674711#n-boc-allylglycine-methyl-ester-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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